molecular formula C27H34N4O B5054254 4-(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)morpholine

4-(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)morpholine

Cat. No.: B5054254
M. Wt: 430.6 g/mol
InChI Key: VUBCSBZCBUHACT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring and the morpholine ring would likely contribute to the three-dimensionality of the molecule, and the various substituents could lead to a range of possible conformations .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The pyrazole ring, for example, might undergo reactions at the nitrogen atoms, such as alkylation or acylation. The morpholine ring could potentially be modified through reactions at the oxygen or nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the substituents on the rings. Factors such as polarity, solubility, melting point, and boiling point would be influenced by these structural details .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activity. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied as a potential pharmaceutical .

Properties

IUPAC Name

4-[1-[[1-(2,5-dimethylphenyl)-3-phenylpyrazol-4-yl]methyl]piperidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O/c1-21-8-9-22(2)26(18-21)31-20-24(27(28-31)23-6-4-3-5-7-23)19-29-12-10-25(11-13-29)30-14-16-32-17-15-30/h3-9,18,20,25H,10-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBCSBZCBUHACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C=C(C(=N2)C3=CC=CC=C3)CN4CCC(CC4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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